ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate
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Overview
Description
Preparation Methods
Synthetic Routes::
Enantioselective Construction: Researchers have explored both acyclic starting materials and direct transformations to achieve stereocontrolled formation of the bicyclic scaffold.
Industrial Production: Specific industrial methods for large-scale synthesis are not widely documented, but research continues to optimize synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: Ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use sodium borohydride (NaBH₄).
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations explore its potential as a pharmacophore or lead compound for drug development.
Industry: Applications may include catalysis, ligand design, or material science.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Uniqueness: Ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[740
Similar Compounds: While I don’t have a specific list of similar compounds, other tropane alkaloids share similarities in their core structures.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate |
InChI |
InChI=1S/C14H14N4O2S/c1-4-20-9(3)17-18-8(2)16-11-10-6-5-7-15-13(10)21-12(11)14(18)19/h5-7H,4H2,1-3H3/b17-9+ |
InChI Key |
OBNLEXXMGGVDML-RQZCQDPDSA-N |
Isomeric SMILES |
CCO/C(=N/N1C(=NC2=C(C1=O)SC3=C2C=CC=N3)C)/C |
Canonical SMILES |
CCOC(=NN1C(=NC2=C(C1=O)SC3=C2C=CC=N3)C)C |
Origin of Product |
United States |
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